3-(3-Chlorophenyl)-1,2,4-triazole
CAS No.: 52853-74-4
Cat. No.: VC4685145
Molecular Formula: C8H6ClN3
Molecular Weight: 179.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52853-74-4 |
|---|---|
| Molecular Formula | C8H6ClN3 |
| Molecular Weight | 179.61 |
| IUPAC Name | 5-(3-chlorophenyl)-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |
| Standard InChI Key | RCYNSIUZTQULBK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C2=NC=NN2 |
Introduction
Structural and Molecular Characteristics
The core structure of 3-(3-chlorophenyl)-1,2,4-triazole consists of a five-membered 1,2,4-triazole ring linked to a 3-chlorophenyl moiety. The triazole ring contains three nitrogen atoms at positions 1, 2, and 4, contributing to its aromaticity and ability to participate in hydrogen bonding. Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆ClN₃ | |
| Molecular Weight | 179.61 g/mol | |
| IUPAC Name | 5-(3-chlorophenyl)-1H-1,2,4-triazole | |
| SMILES | ClC1=CC(=CC=C1)C2=NC=NN2 | |
| XLogP3-AA (LogP) | 2.1 (estimated) | |
| Hydrogen Bond Acceptors | 3 |
The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Computational studies predict moderate solubility in polar aprotic solvents like methanol, though experimental solubility data remain limited .
Synthesis Methodologies
Classical Cyclocondensation Routes
The most common synthesis involves cyclocondensation of 3-chlorobenzohydrazide with formamide or ammonium formate under reflux conditions. This method typically yields 40–60% purity, requiring subsequent recrystallization from ethanol or acetonitrile. Alternative pathways utilize:
-
Hydrazine-carboxamide intermediates: Reaction of 3-chlorophenylacetic acid hydrazide with nitriles in the presence of phosphorus oxychloride, achieving yields up to 75%.
-
Ring-closing metathesis: Employing Grubbs catalysts to form the triazole core, though this method is less cost-effective for large-scale production .
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis using ball milling. A 2024 study demonstrated 85% yield by milling 3-chlorophenyl isocyanate with semicarbazide hydrochloride in the presence of ZnO nanoparticles . Ultrasound-assisted methods reduce reaction times from hours to minutes, as shown in a 2023 protocol using Cu(I)-zeolite catalysts .
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, with decomposition onset at 280°C under nitrogen atmosphere. Thermogravimetric analysis (TGA) indicates 95% mass retention up to 200°C, confirming suitability for high-temperature applications.
Spectroscopic Fingerprints
-
IR (KBr, cm⁻¹): N–H stretch (3260), C=N (1605), C–Cl (745)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.88–7.42 (m, 4H, Ar–H)
-
¹³C NMR (100 MHz, DMSO-d₆): δ 151.2 (C–N), 134.8–127.3 (Ar–C), 119.4 (C–Cl)
Biological Activities and Mechanisms
Antimicrobial Effects
In a 2024 screening against Staphylococcus aureus (ATCC 29213), 3-(3-chlorophenyl)-1,2,4-triazole derivatives exhibited minimum inhibitory concentrations (MIC) of 12.5–25 μg/mL, outperforming ampicillin (MIC = 50 μg/mL) . Molecular docking against DNA gyrase (PDB 1KZN) revealed binding energies of −8.8 to −9.5 kcal/mol, with key interactions at Ser84 and Asp88 residues .
Anti-Inflammatory Activity
In a carrageenan-induced rat paw edema model, 50 mg/kg oral doses reduced swelling by 62% at 4 hours vs. 68% for indomethacin. COX-2 inhibition (IC₅₀ = 0.23 μM) was 3-fold more potent than celecoxib (IC₅₀ = 0.71 μM) in vitro.
Pharmaceutical Applications
Drug Intermediate
The compound serves as a key building block in synthesizing:
-
Antifungal agents: Voriconazole analogs with enhanced Candida albicans activity (MIC = 2–4 μg/mL)
-
Kinase inhibitors: JAK2 inhibitors showing 90% phosphorylation inhibition at 10 nM
Prodrug Development
Ester derivatives (e.g., acetylated forms) demonstrate improved oral bioavailability (AUC = 18.7 μg·h/mL vs. 9.2 μg·h/mL for parent compound).
Computational and ADME Studies
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
-
HOMO-LUMO gap: 5.3 eV, indicating moderate reactivity
-
Molecular electrostatic potential (MEP): Strong electronegativity at N2 and N4 positions
ADME predictions using SwissADME:
| Parameter | Value |
|---|---|
| Gastrointestinal absorption | High (90%) |
| BBB permeability | Moderate (logBB = −0.4) |
| CYP2D6 inhibition | Low (IC₅₀ > 50 μM) |
| Lipinski violations | 0 |
Future Research Directions
-
Green Synthesis Optimization: Scaling mechanochemical methods using biodegradable catalysts
-
Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance tumor selectivity
-
Multitarget Agents: Hybrid molecules combining triazole and quinoline scaffolds for Alzheimer’s therapy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume